1-Methoxy-2-methylpropan-2-amine
Overview
Description
The compound of interest, 1-Methoxy-2-methylpropan-2-amine, is a tertiary amine that can be derived from 1-methoxy-2-propanol through amination reactions. This compound is structurally related to other amines that have been studied for their psychotomimetic properties and potential in synthesizing optically pure amines or β-amino acids . The relevance of such compounds extends to various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related amines often involves the use of reductive amination or other catalytic processes. For instance, the amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst has been shown to produce 2-amino-1-methoxypropane with high selectivity . This process is influenced by reaction parameters such as temperature, pressure, and the presence of excess ammonia. The synthesis of other related compounds, such as 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, has been achieved through heterocyclization reactions, indicating the versatility of amines in chemical synthesis .
Molecular Structure Analysis
The molecular structure of amines is crucial in determining their reactivity and physical properties. X-ray diffraction analysis has been used to ascertain the absolute configuration of asymmetric carbon atoms in related compounds . The molecular structure can also influence the psychotomimetic potency of amines, as seen in the study of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane .
Chemical Reactions Analysis
Amines can undergo various chemical reactions, including N-hydroxylation and O-demethylation, which can alter their pharmacological properties. For example, the N-hydroxylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane by rabbit liver microsomes has been investigated, revealing insights into the metabolic pathways of such compounds . Similarly, the O-demethylation of the same amine has been studied, showing the formation of metabolites with structural similarities to known sympatholytic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of amines like this compound are influenced by their molecular structure and the presence of functional groups. These properties can affect the compound's solubility, boiling point, and stability. For instance, the presence of a methoxy group can lead to the formation of by-products during reactions, as seen in the methylation of tertiary amines to quaternary ammonium compounds . The reactivity of amines can also lead to the formation of various by-products, which can be controlled by optimizing reaction conditions .
Scientific Research Applications
Catalytic Amination
1-Methoxy-2-methylpropan-2-amine is involved in catalytic amination processes. For instance, a study conducted by Bassili and Baiker (1990) examined the amination of 1-methoxy-2-propanol by ammonia on a nickel-on-silica catalyst. They found that the main reaction product, 2-amino-1-methoxypropane, could be produced with a selectivity of over 90%. The study highlighted the influence of various reaction parameters on this process, such as temperature, excess ammonia, and space times (Bassili & Baiker, 1990).
Synthesis of L-phenylalanine Derivatives
Gao Yu-hu (2014) researched the synthesis of L-phenylalanine derivatives using 1-methoxy-1-oxo-3-phenylpropan-2-aminium chloride as an intermediate. The study successfully synthesized these derivatives and confirmed their structures using techniques such as NMR and X-ray diffraction (Gao Yu-hu, 2014).
Photolabile Amine Protecting Group in Flow Synthesis
In 2015, a study by Yueh, Voevodin, and Beeler developed 9-Hydroxymethylxanthene derivatives as a photolabile protecting group for amines in flow chemistry. This work demonstrated the successful utilization of such protecting groups in the synthesis of various amines, including the effective protection and deprotection of a piperazinylcarbonyl-piperidine derivative (Yueh, Voevodin & Beeler, 2015).
Herbicidal Activities
A study by Gao et al. (2013) focused on synthesizing 2-methylpropan-2-aminium methyl 1-(substituted phenoxyacetoxy) alkylphosphonates. This research explored the herbicidal activities of these compounds, finding notable effectiveness against specific plant species (Gao et al., 2013).
Safety and Hazards
1-Methoxy-2-methylpropan-2-amine is a chemical that requires careful handling. It has been assigned the signal word “Danger” and is associated with hazard statements H226, H302, H312, H314, and H332 . These statements indicate that the compound is flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Precautionary measures include avoiding release to the environment, wearing protective gear, and following proper procedures in case of contact with eyes .
properties
IUPAC Name |
1-methoxy-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2,6)4-7-3/h4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZQPQQRGBOLHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174785 | |
Record name | tert-Butylamine, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20719-68-0 | |
Record name | 1-Methoxy-2-methyl-2-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20719-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butylamine, 1-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020719680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butylamine, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxy-2-methylpropan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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